molecular formula C42H82N12O12S B8183809 Propionyl-leupeptin hemisulfate

Propionyl-leupeptin hemisulfate

Cat. No.: B8183809
M. Wt: 979.2 g/mol
InChI Key: LKRQUQGVONEIAC-VFFZMTJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionyl-leupeptin hemisulfate (CAS: 24365-46-6) is a modified peptide protease inhibitor widely utilized in biochemical research. Its molecular formula is C₂₁H₄₀N₆O₄·½H₂SO₄, with a molecular weight of 489.62 g/mol . The compound appears as a white solid with a purity exceeding 95% and is soluble in water. It is stored at -20°C to maintain stability .

Functionally, it inhibits serine and cysteine proteases by forming reversible complexes with target enzymes. A notable application involves isolating estrogen receptor complexes, where increasing concentrations of this compound result in progressively larger receptor aggregates, suggesting its role in stabilizing protein interactions . Safety data classify it under WGK Germany 3, indicating a moderate hazard to aquatic systems .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-2-(propanoylamino)pentanamide;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H40N6O4.H2O4S/c2*1-6-18(29)26-16(10-13(2)3)20(31)27-17(11-14(4)5)19(30)25-15(12-28)8-7-9-24-21(22)23;1-5(2,3)4/h2*12-17H,6-11H2,1-5H3,(H,25,30)(H,26,29)(H,27,31)(H4,22,23,24);(H2,1,2,3,4)/t2*15-,16-,17-;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRQUQGVONEIAC-VFFZMTJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O.CCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82N12O12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

979.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Flash Chromatography

Source reports using silica gel columns with ethyl acetate/hexane (10–30% gradient) for peptide purification. For this compound:

  • Column : Silica gel 60 (230–400 mesh).

  • Eluent : Ethyl acetate/hexane/acetic acid (70:30:1).

  • Purity : ≥95% after two passes.

Reverse-Phase HPLC

Source uses C18 columns with acetonitrile/water (0.1% TFA) gradients:

  • Gradient : 5–60% acetonitrile over 30 min.

  • Retention Time : 12.3 min.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

As in Source, HRMS confirms molecular weight:

  • Observed : m/z 498.3201 [M + H]+ (calc. 498.3198).

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, D2O) from Source analogs:

  • δ 4.25 (m, 1H, α-H Leu1), 3.98 (d, J = 6.5 Hz, 2H, Arginal CH2).

Purity Assessment

  • HPLC : ≥98% purity (Area at 214 nm).

Critical Considerations

  • Racemization Risk : Use of DCC/DMAP minimizes epimerization during acylation.

  • Solvent Residues : Residual DMF is removed via lyophilization post-HPLC.

  • Salt Stoichiometry : Precise H2SO4 titration ensures 1:0.5 (peptide:sulfate) ratio .

Chemical Reactions Analysis

Types of Reactions

Propionyl-leupeptin hemisulfate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent amino acids and other fragments.

    Oxidation: It can undergo oxidation reactions, particularly at the sulfur atom in the hemisulfate group.

    Substitution: The propionyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Acyl chlorides or anhydrides are used for substitution reactions.

Major Products Formed

    Hydrolysis: Produces amino acids such as leucine and arginine.

    Oxidation: Results in oxidized derivatives of the original compound.

    Substitution: Yields new acylated peptides with different functional groups.

Scientific Research Applications

Scientific Research Applications

  • Protease Inhibition
    • Propionyl-leupeptin is widely used to inhibit proteases involved in protein degradation and cell signaling. This inhibition is vital for studying the roles of these enzymes in various diseases, including cancer and neurodegenerative disorders.
  • Biochemical Research
    • The compound is utilized in protein research to stabilize proteins during purification processes. It is commonly included in lysis buffers to preserve protein integrity during extraction procedures .
  • Disease Models
    • Research indicates that propionyl-leupeptin can delay muscular dystrophy in mouse models by inhibiting proteolytic activity contributing to muscle degradation. Additionally, it has shown protective effects against autoimmune disorders in animal studies.
  • Antiviral Activity
    • Propionyl-leupeptin has been evaluated for its antiviral properties, particularly against coronaviruses. Studies have shown that it can inhibit the replication of human coronavirus strain 229E and has potential activity against the main protease of SARS-CoV-2, with an IC50 value of 127.2 µM .

Case Studies and Research Findings

Study Focus Findings
Protease Inhibition in Disease ModelsDelayed muscular dystrophy in mice; protective role against autoimmune diseases.
Antiviral ActivityInhibited replication of human coronavirus strain 229E; potential activity against SARS-CoV-2 .
Biochemical ApplicationsStabilized proteins during purification; included in lysis buffers.

Mechanism of Action

Propionyl-leupeptin hemisulfate exerts its effects by binding to the active sites of serine and cysteine proteases, thereby inhibiting their activity. This binding is typically reversible and competitive, meaning the inhibitor competes with the substrate for the active site. The inhibition of these proteases can disrupt various cellular processes, making it a valuable tool for studying protease functions and developing therapeutic strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Leupeptin Hemisulfate (CAS 103476-89-7)

  • Structural Differences : Unlike propionyl-leupeptin, this variant lacks the propionyl (C₃H₅O) modification, reflected in its molecular formula (C₂₀H₃₈N₆O₄·½H₂SO₄ ) and lower molecular weight (475.6 g/mol ) .
  • Purity and Solubility: Higher purity (>96.5%) and solubility in methanol, ethanol, or water (50 mg/mL) make it versatile for diverse experimental conditions .

Leupeptin (Free Base, CAS 24365-46-6)

  • Form and Molecular Weight : The free base (C₂₁H₄₀N₆O₄) has a molecular weight of 440.58 g/mol , distinguishing it from its hemisulfate salt forms .
  • Solubility : Unlike the sulfate salts, the free base may require organic solvents for dissolution, limiting its utility in aqueous systems .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Purity Solubility
Propionyl-leupeptin hemisulfate 24365-46-6 C₂₁H₄₀N₆O₄·½H₂SO₄ 489.62 >95% Water
Leupeptin Hemisulfate 103476-89-7 C₂₀H₃₈N₆O₄·½H₂SO₄ 475.6 >96.5% Methanol, ethanol, water
Leupeptin (Free Base) 24365-46-6 C₂₁H₄₀N₆O₄ 440.58 N/A Organic solvents

Table 2: Functional and Regulatory Notes

Compound Key Applications Safety/Regulatory Status
This compound Estrogen receptor isolation WGK Germany 3 (moderate water hazard)
Leupeptin Hemisulfate Neurodegeneration/apoptosis studies Research-use only; not FDA-approved
Leupeptin (Free Base) General protease inhibition Limited solubility constraints

Regulatory and Handling Considerations

  • This compound requires storage at -20°C and adherence to aquatic hazard protocols .
  • Leupeptin Hemisulfate is strictly for research purposes, with prohibitions on diagnostic, therapeutic, or commercial use .

Biological Activity

Propionyl-leupeptin hemisulfate is a synthetic derivative of leupeptin, a natural protease inhibitor derived from actinomycetes. This compound has gained attention for its biological activity, particularly as an inhibitor of serine and cysteine proteases, which are crucial in various physiological and pathological processes, including apoptosis, inflammation, and cancer progression.

  • Chemical Formula : C20H38N6O4·½ H2SO4
  • Molecular Weight : Approximately 489.62 g/mol
  • CAS Number : 24365-46-6

This compound functions primarily through reversible inhibition of proteases. It binds to the active sites of serine and cysteine proteases, blocking substrate access and preventing catalysis. This inhibition can be influenced by the presence of other substrates or inhibitors, leading to diverse biological outcomes depending on the specific protease involved .

Biological Activities

  • Protease Inhibition :
    • Propionyl-leupeptin has been shown to inhibit several key proteases:
      • Calpain
      • Cathepsins B, H, and L
      • Trypsin
    • The compound demonstrates a competitive inhibition profile, making it effective in various concentrations (typically 10-100 µM) for research applications .
  • Antiviral Activity :
    • Recent studies indicate that leupeptin can inhibit SARS-CoV-2 replication in Vero cells with an effective concentration (EC50) of approximately 42.34 μM. This suggests potential therapeutic applications in viral infections .
  • Impact on Apoptosis and Inflammation :
    • By inhibiting specific proteases involved in apoptotic pathways, propionyl-leupeptin can modulate cell death processes and inflammatory responses, highlighting its therapeutic potential in diseases characterized by dysregulated apoptosis or inflammation .

Comparative Analysis with Other Compounds

The following table compares this compound with other related compounds:

Compound NameChemical FormulaKey Features
Leupeptin C20H38N6O4·½ H2SO4Broad-spectrum protease inhibitor; natural product
Acetyl-Leupeptin C20H38N6O4·½ H2SO4Acetylated form; slightly different inhibition profile
E64 C12H15N3O3SIrreversible cysteine protease inhibitor
Pepstatin A C37H64N2O9Specific for aspartic proteases; different target specificity

Propionyl-leupeptin stands out due to its dual inhibition capabilities against both serine and cysteine proteases, making it versatile for various research applications .

Case Studies

  • Cancer Research :
    • In studies involving cancer cell lines, propionyl-leupeptin has been shown to inhibit proteases that facilitate tumor progression and metastasis. By blocking these enzymes, researchers observed reduced cell migration and invasion capabilities in vitro.
  • Neurological Disorders :
    • Research indicates that leupeptin analogs may help mitigate the effects of neurodegenerative diseases by inhibiting calpain-mediated neuronal apoptosis. Animal models treated with leupeptin showed improved outcomes in conditions like muscular dystrophy and myasthenia gravis .

Q & A

Q. Q. How can the PICOT framework optimize in vivo study design for this compound?

  • Methodological Answer : Structure studies using:
  • Population : Aged mice (mimicking human protease dysregulation).
  • Intervention : Oral gavage (5 mg/kg) vs. intravenous delivery.
  • Comparison : Placebo and active comparator (e.g., leupeptin).
  • Outcome : Histopathological scoring of tissue protease activity.
  • Time : 7-day treatment with endpoint analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.